2,2-Bis(4-aminophenyl)hexafluoropropane

Vue d'ensemble

Description

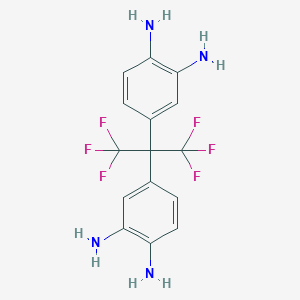

2,2-Bis(4-aminophenyl)hexafluoropropane: is a fluorinated organic monomer compound with the molecular formula C15H12F6N2 and a molecular weight of 334.26 g/mol . It is commonly used in the synthesis of various polymers and their derivatives, such as polyimides and polyamides . This compound is known for its high thermal stability and resistance to harsh chemical environments, making it valuable in industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

From Hexafluorobisphenol A: One common method involves the reaction of hexafluorobisphenol A with aniline in the presence of a catalyst. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of 2,2-Bis(4-aminophenyl)hexafluoropropane often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Dissolution in Solvent: The starting materials are dissolved in a suitable solvent like ethanol or methylene chloride.

Catalyst Addition: Catalysts such as ferric chloride, palladium/carbon, or hydrazine hydrate are added to facilitate the reaction.

Reaction Conditions: The reaction mixture is typically heated to a specific temperature range (e.g., 68-70°C) and maintained for several hours.

Purification: The product is purified through filtration, dilution, cooling, and drying to obtain the final compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 2,2-Bis(4-aminophenyl)hexafluoropropane can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on activated carbon, copper (I) iodide.

Major Products:

Oxidation Products: Depending on the oxidizing agent and conditions, various oxidized derivatives can be formed.

Reduction Products: Reduced forms of the compound, often with altered functional groups.

Substitution Products: Compounds with substituted functional groups, tailored for specific applications.

Applications De Recherche Scientifique

Chemical Applications

Polymer Synthesis

One of the primary applications of 2,2-Bis(4-aminophenyl)hexafluoropropane is in the synthesis of high-performance polymers such as polyimides and polyamides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength. The compound serves as a monomer that reacts with dianhydrides or dicarboxylic acid chlorides to form polyimides or polyamides, respectively.

| Polymer Type | Properties | Applications |

|---|---|---|

| Polyimides | High thermal stability, excellent mechanical properties | Aerospace components, electronics |

| Polyamides | Chemical resistance, durability | Automotive parts, electrical insulation |

Biological Applications

Biomaterials Development

In the field of biotechnology, this compound is utilized in developing biomaterials and biocompatible polymers. These materials are crucial for medical applications such as drug delivery systems and implants due to their stability and compatibility with biological systems.

Industrial Applications

High-Performance Materials

The compound is extensively used in the production of high-performance materials across various industries:

- Electronics: Used in the manufacture of insulating materials that require high thermal stability.

- Aerospace: Applied in components that must withstand extreme conditions without degrading.

- Automotive: Utilized in parts that require both strength and resistance to harsh environments.

Case Studies

- Polyimide Films for Electronics

-

Biocompatibility Assessment

- Research into the biocompatibility of polymers derived from this compound showed promising results for use in medical devices. The polymers demonstrated favorable interactions with biological tissues, indicating their potential for use in drug delivery systems.

- Thermal Stability in Aerospace Applications

Mécanisme D'action

The mechanism of action of 2,2-Bis(4-aminophenyl)hexafluoropropane involves its ability to form stable polymers through polymerization reactions. The compound’s fluorinated structure imparts unique properties such as high thermal stability, chemical resistance, and low dielectric constant . These properties make it suitable for use in high-performance materials and applications where durability and stability are critical .

Comparaison Avec Des Composés Similaires

- 2,2-Bis(trifluoromethyl)benzidine

- 4,4’-Diaminodiphenylmethane

- 4,4’-Diaminodiphenyl ether

Comparison:

- 2,2-Bis(trifluoromethyl)benzidine: Similar in structure but with trifluoromethyl groups instead of hexafluoropropane, leading to different chemical and physical properties .

- 4,4’-Diaminodiphenylmethane: Lacks the fluorinated groups, resulting in lower thermal stability and chemical resistance compared to 2,2-Bis(4-aminophenyl)hexafluoropropane .

- 4,4’-Diaminodiphenyl ether: Contains ether linkages instead of the hexafluoropropane group, affecting its polymerization behavior and final material properties .

This compound stands out due to its unique fluorinated structure, which provides superior thermal stability, chemical resistance, and suitability for high-performance applications .

Activité Biologique

2,2-Bis(4-aminophenyl)hexafluoropropane (BAPHF) is a fluorinated compound that has garnered attention for its potential biological activities, particularly in relation to endocrine disruption and its applications in polymer science. This article explores the biological activity of BAPHF, including its interactions with estrogen receptors, synthesis processes, and applications in material science.

Chemical Structure and Properties

BAPHF is characterized by its unique chemical structure, which includes two amino groups attached to a hexafluoropropane backbone. This structure contributes to its distinctive physical and chemical properties, making it suitable for various applications.

Estrogen Receptor Interaction

Recent studies have highlighted the interaction of BAPHF with estrogen receptors (ER), specifically ERα and ERβ. Research indicates that BAPHF exhibits a higher affinity for ERβ compared to ERα, functioning as an antagonist in reporter gene assays conducted on HeLa cells. This antagonistic activity suggests that BAPHF could disrupt normal hormonal signaling pathways, potentially leading to adverse biological effects.

- Binding Affinity : BAPHF shows a preference for binding to ERβ over ERα, indicating its potential role as an endocrine disruptor .

- Antagonistic Activity : In assays, BAPHF demonstrated significant antagonistic effects against ERβ, which could inform future studies on its impact on reproductive health and endocrine function .

Synthesis and Characterization

The synthesis of BAPHF involves several chemical reactions, including the Hofmann reaction which converts amides to primary amines. The process has been optimized to achieve high yields while minimizing by-products.

| Synthesis Method | Yield | Notes |

|---|---|---|

| Direct Condensation | ~26% | Low yield reported |

| Curtius Rearrangement | ~42% | Low yield; complex purification |

| Optimized Hofmann Reaction | ≥90% | High purity product achievable |

Applications in Material Science

BAPHF is utilized in the production of polyimides, which are known for their thermal stability and mechanical properties. Polyimides derived from BAPHF exhibit excellent hydrolytic stability and thermal resistance, making them suitable for high-performance applications.

- Polyimide Properties : Studies have shown that polyimides based on BAPHF display semicrystalline structures with enhanced thermal properties compared to amorphous counterparts .

- Potential Uses : These materials are being explored for applications in aerospace, electronics, and other fields requiring durable materials .

Case Study 1: Endocrine Disruption

A study investigating the effects of various bisphenol derivatives, including BAPHF, on estrogen receptor activity revealed that compounds like BAPHF can significantly alter receptor-mediated transcriptional activity. The results indicated that even at low concentrations, these compounds could disrupt hormonal balance in vitro .

Case Study 2: Material Performance

Research into the performance of polyimides derived from BAPHF showed that they maintained structural integrity under extreme conditions. This was evidenced by tests measuring thermal degradation and mechanical strength over prolonged exposure to elevated temperatures .

Propriétés

IUPAC Name |

4-[2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F6N2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8H,22-23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKFRNOZJSYWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883250 | |

| Record name | 4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bisbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 4,4'-(Hexafluoroisopropylidene)dianiline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1095-78-9 | |

| Record name | 4,4′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bisbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.